tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Overview
Description
tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: is a chemical compound with the molecular formula C11H18N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the reaction of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology and Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate .
Comparison: Compared to similar compounds, tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate stands out due to its unique structural features and reactivity.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3 |
InChI Key |
ZCPQWXSMXZWYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1=O |
Origin of Product |
United States |
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